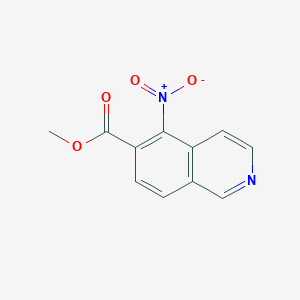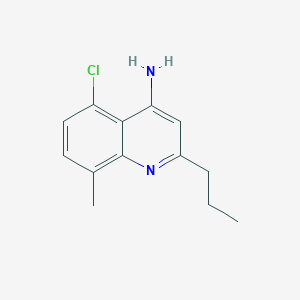![molecular formula C13H14N2O2 B11875791 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol CAS No. 62324-74-7](/img/structure/B11875791.png)
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol ist eine heterozyklische Verbindung, die eine Benzoindazol-Kernstruktur aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, wobei kontinuierliche Strömungsreaktoren eingesetzt werden, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Syntheseprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.
Substitution: Die Hydroxylgruppe kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) können Substitutionsreaktionen erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Ketone oder Aldehyde liefern, während die Reduktion Alkohole oder Amine produzieren kann .
Wissenschaftliche Forschungsanwendungen
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Es werden laufend Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die an biologischen Signalwegen beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und so die beobachteten Wirkungen hervorzurufen .
Wirkmechanismus
The mechanism by which 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indazol: Teilt die Indazol-Kernstruktur, jedoch ohne den Ethanol-Anteil.
Benzimidazol: Ähnliche heterozyklische Struktur, jedoch mit anderen Substituenten.
Eindeutigkeit
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
62324-74-7 |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
2-(4,5-dihydro-1H-benzo[g]indazol-7-yloxy)ethanol |
InChI |
InChI=1S/C13H14N2O2/c16-5-6-17-11-3-4-12-9(7-11)1-2-10-8-14-15-13(10)12/h3-4,7-8,16H,1-2,5-6H2,(H,14,15) |
InChI-Schlüssel |
PJXJATBEKNIYJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=C1C=C(C=C3)OCCO)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-spiro[3H-indole-3,2'-[2H]pyran]-2,6'(1H,3'H)-dione](/img/structure/B11875711.png)
![2-[(4-Ethoxyphenyl)methyl]azepane](/img/structure/B11875719.png)


![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)







![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)

